2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide
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Overview
Description
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropyl-3-methylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including an amino group, a chlorophenyl group, and an isopropyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropyl-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of the 3-chlorophenyl intermediate through a halogenation reaction.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an amine reacts with the chlorophenyl intermediate.
Formation of the Isopropyl Group: The isopropyl group is introduced through an alkylation reaction, where an alkyl halide reacts with the intermediate.
Final Coupling Reaction: The final step involves coupling the intermediates to form the desired compound under specific reaction conditions, such as temperature, pressure, and the presence of catalysts.
Industrial Production Methods
Industrial production of 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropyl-3-methylbutanamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropyl-3-methylbutanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropyl-3-methylbutanamide include other amino-substituted chlorophenyl derivatives and isopropyl-substituted amides.
Uniqueness
The uniqueness of 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropyl-3-methylbutanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H25ClN2O |
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Molecular Weight |
296.83 g/mol |
IUPAC Name |
2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C16H25ClN2O/c1-10(2)15(18)16(20)19(11(3)4)12(5)13-7-6-8-14(17)9-13/h6-12,15H,18H2,1-5H3/t12-,15?/m0/s1 |
InChI Key |
HOUGXEVCNRRANU-SFVWDYPZSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)Cl)N(C(C)C)C(=O)C(C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)N(C(C)C)C(C)C1=CC(=CC=C1)Cl)N |
Origin of Product |
United States |
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